1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

Description

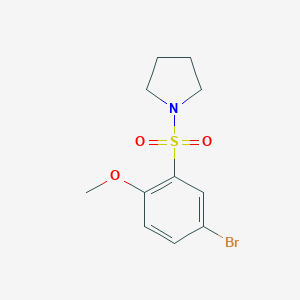

Chemical Structure and Properties 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS: 691381-10-9) is a sulfonamide derivative featuring a pyrrolidine ring attached to a substituted phenyl group. Its molecular formula is C₁₁H₁₄BrNO₃S, with a molecular weight of 320.203 g/mol. Key physicochemical properties include:

- Density: 1.5±0.1 g/cm³

- Boiling Point: 437.0±55.0 °C

- Melting Point: 116–120°C

- LogP (Partition Coefficient): 3.11, indicating moderate lipophilicity.

Synthesis and Applications

The compound is synthesized via sulfonylation of pyrrolidine using 5-bromo-2-methoxybenzenesulfonyl chloride under basic conditions, a method analogous to the preparation of related sulfonamides like 1-((4-nitrophenyl)sulfonyl)pyrrolidine (98% yield, CH₂Cl₂, Et₃N). It is primarily used in pharmaceutical research, particularly in studies targeting enzyme inhibition (e.g., carbonic anhydrases) and as a precursor for bioactive molecules.

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKQJHZVAVRUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351439 | |

| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691381-10-9 | |

| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a brominated methoxyphenyl moiety. Its molecular formula is CHBrNOS, with a molecular weight of approximately 316.22 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can lead to modulation of key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's effectiveness was compared against standard chemotherapeutics like cisplatin, revealing a structure-dependent potency.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 10 | |

| Cisplatin | A549 | 5 | |

| Compound X (similar structure) | A549 | 15 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that it exhibits selective activity against these pathogens, making it a candidate for further development in combating antibiotic resistance.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | |

| Escherichia coli | 16 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the brominated phenyl and pyrrolidine moieties significantly influence the biological activity of the compound. For instance, variations in the substituents on the phenyl ring can enhance or diminish anticancer effects.

Table 3: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases reactivity and potency |

| Methoxy | Enhances solubility and bioavailability |

| Sulfonyl group | Critical for enzyme interaction |

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- Anticancer Study : A study involving A549 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest a promising role in cancer therapy targeting lung cancer cells .

- Antimicrobial Resistance : Another investigation focused on its efficacy against resistant strains of Staphylococcus aureus, showing that this compound could inhibit growth at lower concentrations than traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

- 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine (CAS: 1023242-77-4): Replaces the methoxy group (-OCH₃) with a trifluoromethoxy (-OCF₃) group. Molecular Weight: 374.16 g/mol.

- 1-((4-Nitrophenyl)sulfonyl)pyrrolidine (CAS: Not specified): Substitutes bromo and methoxy with a nitro (-NO₂) group at the para position. The -NO₂ group significantly increases reactivity in nucleophilic aromatic substitution reactions compared to bromo/methoxy derivatives.

Positional Isomerism

- 1-((3-Bromophenyl)sulfonyl)pyrrolidine (CAS: SVS-0039): Bromine is at the meta position instead of para.

Heterocyclic Core Modifications

Pyrrolidine vs. Piperidine Derivatives

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS: 1704069-23-7):

1-((5-Bromo-2-methoxyphenyl)sulfonyl)aziridine (CAS: SVS-0040):

Comparative Analysis of Key Properties

Preparation Methods

Organometallic-Mediated Sulfonylation

The most reliable method for synthesizing 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine employs an organometallic intermediate to achieve precise regioselectivity. Adapted from protocols for analogous pyrimidine derivatives, this approach involves:

-

Lithiation and Sulfur Dioxide Trapping :

-

Starting Material : 5-Bromo-2-methoxyiodobenzene.

-

Reagents : n-Butyllithium (n-BuLi), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).

-

Conditions : Conducted at −78°C in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Mechanism : n-BuLi deprotonates the position ortho to the methoxy group, generating a benzyllithium intermediate. Subsequent reaction with DABSO introduces a sulfinate group.

-

-

Chlorination to Sulfonyl Chloride :

-

Coupling with Pyrrolidine :

Key Advantages:

-

Regioselectivity : Directed metalation ensures precise sulfonyl group placement.

-

Scalability : Adaptable to multi-gram synthesis with minimal byproducts.

Classical Sulfonation-Chlorination Approach

An alternative route involves traditional sulfonation followed by chlorination, though this method faces challenges in regiochemical control:

-

Sulfonation of 5-Bromo-2-methoxybenzene :

-

Reagent : Concentrated sulfuric acid (H₂SO₄).

-

Conditions : Heating at 150°C for 6 hours.

-

Challenge : The methoxy group directs sulfonation to the para position, but competing bromine deactivation may lead to mixed regioisomers.

-

-

Chlorination to Sulfonyl Chloride :

-

Reagent : Phosphorus pentachloride (PCl₅).

-

Conditions : Reflux in dichloroethane for 2 hours.

-

-

Amine Coupling :

-

Identical to Step 3 in Section 1.1.

-

Limitations:

-

Poor Regioselectivity : Competing directing effects of methoxy and bromine groups complicate product isolation.

-

Lower Efficiency : Requires chromatographic purification, reducing overall yield.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Base Selection

Catalytic Enhancements

-

Palladium Catalysts : Exploratory studies suggest Pd(OAc)₂ could accelerate sulfonyl chloride coupling, though data remain preliminary.

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility and safety:

Purification Strategies

-

Crystallization : Methanol/water mixtures yield high-purity product (>99%).

-

Chromatography Avoidance : Reduces costs for large-scale batches.

Comparative Analysis with Related Compounds

Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.